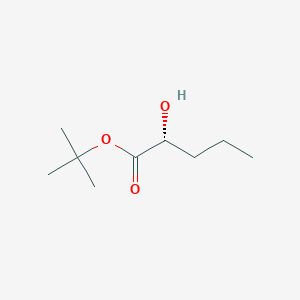
3-Methoxyquinoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyquinoline-7-carboxylic acid is an organic compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.19 .
Synthesis Analysis
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The domino reaction technique for the synthesis of spiropyrroloquinolines was performed between anilinosuccinimide derivatives and α-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms . The structure is a combination of a methoxy group (OCH3), a quinoline group, and a carboxylic acid group (COOH) .Chemical Reactions Analysis
The reaction of the [RuCl2 (PPh3)3] complex with 8-hydroxy-2-methyl-quinoline-7-carboxylic acid has been performed . Mixing the ruthenium(II) complex with the ligand in methanol leads to the [Ru(PPh3)2 (C10H8NO3)2] complex with a good yield .Physical And Chemical Properties Analysis
The compound is stored in a sealed, dry environment at room temperature . It has a molecular weight of 203.19 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Utility
- Cannizzaro Reaction and Synthetic Utility : The Cannizzaro reaction of 2-chloro-3-formylquinolines, including methoxylation to produce 2-methoxyquinoline derivatives, demonstrates the compound's utility in synthesizing 2-acetylfuro[2,3-b]quinolines, which are analogues of alkaloids. This synthesis route highlights its significance in organic chemistry and potential applications in developing pharmacologically active molecules (Kumar, Shankar, & Rajendran, 2012).
Antibacterial Activity
- Antibacterial Drugs Against Respiratory Pathogens : Novel derivatives of 3-methoxyquinoline with substituted aminohexahydropyrano[3,4-c]pyrrol-2(3 H)-yl at the C-7 position exhibited potent in vitro antibacterial activity against respiratory pathogens. This includes efficacy against quinolone-resistant strains, indicating its potential as a template for developing new antibacterial agents for respiratory infections (Odagiri et al., 2018).
Anticancer Activity
- Anticancer Compounds : The synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones has demonstrated anticancer activity against specific cancer cell lines, suggesting the compound's utility in developing new therapeutic agents. This innovative methodology allowed for the creation of compounds with potential efficacy in treating cancer, showcasing the 3-methoxyquinoline derivative's role in medicinal chemistry (Paterna et al., 2020).
Herbicidal Potential
- Herbicidal Applications : The synthesis and testing of 8-Methoxyquinoline-5-Amino Acetic Acid revealed its efficacy as a herbicide, indicating the broader chemical utility of 3-methoxyquinoline derivatives in agricultural applications. This demonstrates the compound's potential in contributing to the development of new herbicidal agents (A. E., Oke, & O., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-methoxyquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-7-2-3-8(11(13)14)5-10(7)12-6-9/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZZUWVIXUPXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C=C(C=CC2=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














